molecular formula C23H43O3PS B058389 Tetrabutylphosphonium p-toluenesulfonate CAS No. 116237-97-9

Tetrabutylphosphonium p-toluenesulfonate

Cat. No.: B058389
CAS No.: 116237-97-9
M. Wt: 430.6 g/mol
InChI Key: FBYJOCBDWDVDOJ-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium p-toluenesulfonate is a chemical compound with the molecular formula (CH3CH2CH2CH2)4P(CH3C6H4SO3). It is known for its application as an ionic liquid at ambient temperature. This compound is often used in various chemical processes due to its unique properties, such as its ability to act as a phase-transfer catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium p-toluenesulfonate can be synthesized through the reaction of tetrabutylphosphonium bromide with p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, followed by purification to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tetrabutylphosphonium p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce phosphonium salts .

Scientific Research Applications

Tetrabutylphosphonium p-toluenesulfonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison: Tetrabutylphosphonium p-toluenesulfonate is unique due to its specific ionic liquid properties at ambient temperature, which distinguishes it from other similar compounds. While tetrabutylphosphonium chloride and tetrabutylphosphonium bromide share similar phosphonium cations, their anions differ, leading to variations in their chemical behavior and applications. Tetrabutylammonium p-toluenesulfonate and sodium p-toluenesulfonate, on the other hand, have different cations, which also result in distinct properties and uses .

Properties

IUPAC Name

4-methylbenzenesulfonate;tetrabutylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYJOCBDWDVDOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584999
Record name Tetrabutylphosphanium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116237-97-9
Record name Tetrabutylphosphanium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylphosphonium p-toluenesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylphosphonium p-toluenesulfonate
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Tetrabutylphosphonium p-toluenesulfonate
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Tetrabutylphosphonium p-toluenesulfonate
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Reactant of Route 6
Tetrabutylphosphonium p-toluenesulfonate

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